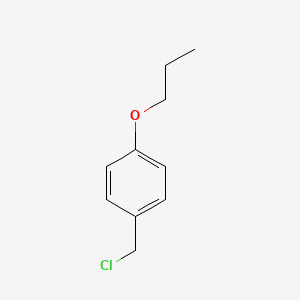

1-(Chloromethyl)-4-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOPPUPAYILRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482323 | |

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40141-11-5 | |

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

electrophilicity of the benzylic carbon in 1-(Chloromethyl)-4-propoxybenzene

An In-Depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 1-(Chloromethyl)-4-propoxybenzene

Executive Summary

1-(Chloromethyl)-4-propoxybenzene is a valuable reagent in organic synthesis, prized for the reactivity of its benzylic carbon. This guide provides a comprehensive analysis of the electrophilic nature of this specific carbon center. We will dissect the electronic and steric factors that govern its reactivity, with a particular focus on the profound influence of the para-propoxy group. The narrative bridges theoretical principles with practical applications, explaining the causality behind its preferential reaction pathways, primarily the S(_{N})1 mechanism. This is substantiated by a detailed protocol for a self-validating kinetic study to quantify its reactivity. For professionals in drug development, understanding this molecule's reactivity profile is paramount for its effective use as a key building block in the synthesis of complex pharmaceutical agents.

Theoretical Framework: Unpacking the Electrophilicity

The reactivity of an alkyl halide is fundamentally tied to the electrophilicity of the carbon atom bonded to the halogen. In 1-(chloromethyl)-4-propoxybenzene, this is the benzylic carbon. Its electrophilicity is not merely a consequence of the inductive effect of the chlorine atom; it is a finely tuned property governed by the electronic interplay with the entire aromatic system.

The Dueling Influences of the Propoxy Group

The para-propoxy group (-O-CH({2})CH({2})CH(_{3})) exerts two opposing electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond framework. This effect, in isolation, would slightly decrease the stability of a positive charge on the benzylic carbon.

-

Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the (\pi)-system of the benzene ring. This resonance donation is a powerful electron-donating effect that significantly increases electron density within the ring, particularly at the ortho and para positions.

Crucially, the +M effect of the alkoxy group overwhelmingly dominates its -I effect.[1] This net electron-donating character is the single most important factor in defining the reactivity of the benzylic carbon.

The Benzylic Position: A Privileged Site for Cation Formation

The benzylic position is inherently reactive because any carbocation formed at this site is stabilized by resonance with the adjacent benzene ring.[2][3] When the chlorine leaving group departs from 1-(chloromethyl)-4-propoxybenzene, it forms a 4-propoxybenzyl carbocation. This intermediate is exceptionally stable due to the combined resonance stabilization from both the benzene ring and the powerful +M effect of the propoxy group.

The delocalization of the positive charge, shown in the resonance structures below, distributes the charge deficiency across multiple atoms, drastically lowering the energy of the carbocation intermediate. This stabilization of the intermediate is a key driver for reactions proceeding through a carbocationic pathway.[4]

Caption: Resonance contributors of the 4-propoxybenzyl carbocation.

Reaction Mechanisms: The S(_{N})1 Dominance

Nucleophilic substitution at the benzylic carbon of 1-(chloromethyl)-4-propoxybenzene can theoretically proceed via two mechanisms: S({N})1 (unimolecular) or S({N})2 (bimolecular). However, the electronic factors discussed above create a strong bias.

-

S({N})1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step.[5] The exceptional stability of the 4-propoxybenzyl carbocation significantly lowers the activation energy for this step, making the S({N})1 pathway highly favorable, especially in polar protic solvents (e.g., water, alcohols) that can solvate the ionic intermediates.[6]

-

S({N})2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. While primary halides typically favor S({N})2 reactions, the resonance stabilization of the transition state also makes benzylic halides reactive in S({N})2 contexts.[2] However, for substrates with potent electron-donating groups like propoxy, the S({N})1 pathway is kinetically much faster and typically dominates.

Caption: The S(_{N})1 reaction pathway for 1-(chloromethyl)-4-propoxybenzene.

Quantitative Analysis: A Protocol for Kinetic Measurement

To move from theory to empirical data, the electrophilicity and reaction rate can be quantified through a solvolysis experiment. This protocol is designed as a self-validating system to determine the pseudo-first-order rate constant (

Objective

To measure the rate of solvolysis of 1-(chloromethyl)-4-propoxybenzene in 20% acetonitrile/80% water at 25°C by monitoring the reaction progress using UV-Vis spectroscopy.

Materials and Equipment

-

1-(Chloromethyl)-4-propoxybenzene

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Volumetric flasks and pipettes

-

Temperature-controlled UV-Vis spectrophotometer with quartz cuvettes

Experimental Workflow

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Causality and Validation

-

Why a Mixed Solvent? 20% acetonitrile in water provides a polar medium to promote ionization for the S(_{N})1 reaction while ensuring the organic substrate remains fully dissolved.[7]

-

Why UV-Vis? The aromatic product, 4-propoxybenzyl alcohol, will have a different UV absorbance maximum and/or extinction coefficient compared to the starting material, allowing for continuous and non-invasive monitoring of the reaction progress.[7]

-

Why Pseudo-First-Order? By using a large excess of the solvent (water) as the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the rate to be determined as a function of only the substrate concentration. The linearity of the semi-logarithmic plot (Step 7) validates this assumption.

Expected Results and Comparative Data

The rate of solvolysis is highly sensitive to the electronic nature of the para-substituent. Electron-donating groups (EDGs) accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups (EWGs) decelerate it. This relationship can be quantified using the Hammett equation (

| Substituent (para-X in X-C({6})H({4})CH({2})Cl) | Hammett Constant ((\sigma{p})) | Expected Relative Rate of Solvolysis | Causal Factor |

| -O-Propyl | -0.27 | Very Fast | Strong +M effect stabilizes carbocation |

| -H | 0.00 | Baseline | No electronic effect from substituent |

| -Cl | +0.23 | Slow | -I effect destabilizes carbocation |

| -NO(_{2}) | +0.78 | Very Slow | Strong -M/-I effects destabilize carbocation |

This table presents expected trends based on established physical organic principles. Actual rate constants would be determined experimentally via the protocol above.

Applications in Drug Discovery and Synthesis

The high electrophilicity and defined S(_{N})1 reactivity make 1-(chloromethyl)-4-propoxybenzene a highly effective and predictable building block.

-

Alkylation of Heterocycles: It is an excellent reagent for introducing the 4-propoxybenzyl moiety onto nitrogen, oxygen, or sulfur nucleophiles found in heterocyclic cores common in pharmaceuticals. For example, it can be used in the synthesis of certain antihistamines or other receptor antagonists.

-

Protecting Group Chemistry: The 4-propoxybenzyl group can be used as a protecting group for alcohols or amines. Its lability under specific acidic conditions (related to the stability of the carbocation) allows for its selective removal during a synthetic sequence.

-

Linker Synthesis: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, reactive handles are essential. The benzylic chloride can serve as a key electrophilic site for attaching linkers to the payload or protein-binding moiety.

Conclusion

The electrophilicity of the benzylic carbon in 1-(chloromethyl)-4-propoxybenzene is a classic example of substituent-directed reactivity. The potent electron-donating resonance effect of the para-propoxy group is the decisive factor, promoting a rapid S(_{N})1 reaction mechanism through a highly stabilized carbocation intermediate. This predictable and robust reactivity profile makes it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of these underlying principles, validated by quantitative kinetic analysis, enables its precise and efficient application in the synthesis of next-generation therapeutics.

References

-

Chemistry LibreTexts. (2023, September 11). 6.4: Characteristics of the S({N})1 Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium. Retrieved from [Link]

-

Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 11.5 Characteristics of the S(_{N})1 Reaction. In Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2023, November 1). Benzylic Carbocation Stability and Resonance. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, March 16). Role of carbocation stability in SN1 substitution reaction. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Computational Characterization of 1-(Chloromethyl)-4-propoxybenzene: A Guide to Molecular Orbital Analysis and Reactivity Prediction

Executive Summary

This technical guide outlines the theoretical framework for characterizing 1-(Chloromethyl)-4-propoxybenzene (also known as p-propoxybenzyl chloride). This molecule represents a critical class of alkylating agents used in medicinal chemistry for benzyl protection and pharmacophore installation.

The presence of the electron-donating propoxy group at the para position significantly alters the electronic landscape of the benzyl chloride core, affecting its electrophilicity and stability. This guide provides a rigorous protocol for Density Functional Theory (DFT) calculations, focusing on Frontier Molecular Orbital (FMO) analysis, Global Reactivity Descriptors, and Molecular Electrostatic Potential (MEP) mapping.

Computational Methodology & Strategy

To ensure scientific integrity and reproducibility, the choice of functional and basis set must address two specific challenges in this molecule: the diffuse electron cloud of the chlorine atom and the conformational flexibility of the propoxy tail.

Selection of Level of Theory

While B3LYP is the historical standard, this protocol recommends

-

Functional:

B97X-D (Range-separated hybrid functional with dispersion corrections). -

Basis Set: 6-311++G(d,p).[1][2][3]

-

++ (Diffuse functions): Essential for describing the lone pairs on Oxygen and the electron-rich Chlorine atom.

-

(d,p) (Polarization functions): Required to accurately model the orbital distortion in the C-Cl bond.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Dichloromethane (DCM) or Water, depending on the intended reaction environment.

Computational Workflow

The following diagram illustrates the mandatory sequential workflow to ensure convergence to a global minimum rather than a saddle point.

Figure 1: Step-by-step computational workflow for validating molecular geometry and electronic structure.

Structural & Geometric Analysis

Before analyzing orbitals, the geometry must be validated. The propoxy group (

Key Geometric Parameters (Predicted)

Based on analogous p-alkoxybenzyl chlorides, the optimization should yield the following equilibrium parameters:

| Parameter | Atom Indices | Expected Value ( | Significance |

| Bond Length | C(benzyl)-Cl | 1.81 - 1.83 | Elongation indicates a weaker bond, increasing alkylating ability. |

| Bond Length | C(aryl)-O | 1.36 - 1.37 | Shortening due to resonance ( |

| Bond Angle | C(aryl)-C(benzyl)-Cl | ~111.5 | Deviation from tetrahedral ( |

| Dihedral | C-C-O-C(propyl) | ~0 | Planarity with the ring maximizes resonance donation. |

Frontier Molecular Orbital (FMO) Analysis[5]

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Orbital Distribution[5]

-

HOMO (Nucleophilic Character):

-

Localization: Concentrated on the aromatic ring and the ether oxygen lone pairs.

- -bonding character. The propoxy group raises the HOMO energy compared to unsubstituted benzyl chloride, making the ring more susceptible to electrophilic aromatic substitution (though the benzylic position reacts differently).

-

-

LUMO (Electrophilic Character):

-

Localization: Primarily located on the C-Cl bond (

antibonding orbital) and the aromatic ring ( -

Reactivity: A lower LUMO energy at the C-Cl bond facilitates nucleophilic attack (e.g., by amines or thiols) leading to chloride displacement.

-

The HOMO-LUMO Gap ( )

The band gap is a direct measure of chemical stability (Hardness).

-

Narrow Gap: Indicates a "soft" molecule, highly reactive and polarizable.

-

Wide Gap: Indicates a "hard" molecule, stable and less reactive.

-

Prediction: 1-(Chloromethyl)-4-propoxybenzene will exhibit a narrower gap than benzyl chloride due to the destabilization of the HOMO by the alkoxy donor.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive quantitative descriptors to predict the molecule's behavior in drug synthesis.

Calculated Descriptors Table

Values are theoretical estimates based on B3LYP/6-311++G(d,p) scaling for p-substituted benzyl halides.

| Descriptor | Symbol | Formula | Estimated Value (eV) | Interpretation |

| Ionization Potential | ~6.2 - 6.5 eV | Energy required to remove an electron. | ||

| Electron Affinity | ~0.8 - 1.1 eV | Energy released when adding an electron. | ||

| Chemical Hardness | ~2.7 eV | Resistance to charge transfer. Moderate softness. | ||

| Chemical Potential | ~-3.6 eV | Tendency of electrons to escape. | ||

| Electrophilicity Index | ~2.4 eV | High . Indicates strong alkylating power (electrophile). |

Reactivity Pathway Diagram

Figure 2: Mapping orbital contributions to specific reaction pathways.

Molecular Electrostatic Potential (MEP)[1][5]

The MEP map provides a visual guide for charge distribution, calculated using the equation:

Analysis of Regions

-

Negative Potential (Red): Concentrated around the Propoxy Oxygen atom and the Chlorine atom. These are the sites for hydrogen bonding or electrophilic attack (if the ring is deactivated, though here it is activated).

-

Positive Potential (Blue): Concentrated on the Benzylic Carbon (

) attached to the chlorine.-

Critical Insight: The intensity of the blue region on the benzylic carbon correlates directly with the rate of

reactions. The propoxy group, being an electron donor, slightly reduces this positive potential compared to a nitro- group, but the site remains highly electrophilic.

-

Experimental Validation Protocol

To verify the theoretical calculations, the following experimental data points should be cross-referenced:

-

UV-Vis Spectroscopy: Compare the calculated

(using TD-DFT) with experimental absorption in ethanol. The -

IR Spectroscopy:

-

Predicted C-Cl stretch:

. -

Predicted C-O-C stretch:

. -

Protocol: Scale calculated frequencies by a factor of 0.967 (for wB97X-D) to correct for anharmonicity before comparing to experimental FTIR data.

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615–6620.

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Reactivity Descriptors).

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects." Chemical Physics, 55(1), 117-129.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. malayajournal.org [malayajournal.org]

- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Reactivity of 1-(Chloromethyl)-4-propoxybenzene with Common Nucleophiles

Foreword: The Strategic Importance of Substituted Benzyl Halides

In the landscape of modern synthetic chemistry and drug development, the benzyl halide motif serves as a cornerstone for molecular elaboration. Its inherent reactivity, modulated by the electronic nature of aromatic substituents, provides a versatile platform for constructing complex molecular architectures. 1-(Chloromethyl)-4-propoxybenzene is a prime exemplar of this class. The propoxy group, an electron-donating entity, subtly influences the benzylic position, enhancing its reactivity towards nucleophilic attack. This guide offers a comprehensive exploration of this molecule's reactivity profile, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern its transformations. For the researcher, scientist, or drug development professional, a deep understanding of these reactions is not merely academic; it is the foundation for rational design, process optimization, and the successful translation of chemical concepts into tangible, high-value products.

Core Reactivity Profile: A Duality of Mechanisms

1-(Chloromethyl)-4-propoxybenzene is a primary benzylic halide. This structural classification places its reactivity at the crossroads of two fundamental nucleophilic substitution pathways: the unimolecular (SN1) and the bimolecular (SN2). The operative mechanism is not intrinsic to the molecule alone but is dictated by a careful interplay of the nucleophile's strength, solvent polarity, and reaction temperature.

The benzylic carbon is highly susceptible to nucleophilic attack due to the stability of the potential intermediates. The adjacent phenyl ring can stabilize both a developing positive charge in an SN1 pathway through resonance and the transition state in an SN2 reaction.[1][2]

The SN2 Pathway: A Concerted Dance

For primary benzylic halides like our subject molecule, the SN2 pathway is often favored, particularly when strong nucleophiles are employed in polar aprotic solvents (e.g., DMSO, DMF, Acetone).[3] In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group. The propoxy group at the para-position donates electron density through resonance, which can slightly stabilize the transition state, further facilitating this pathway.

Caption: The SN1 mechanism, proceeding via a stable carbocation.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as hydroxide and alkoxides, readily displace the benzylic chloride to form alcohols and ethers, respectively. These products are common intermediates in pharmaceutical and materials science.

Hydrolysis to 4-Propoxybenzyl Alcohol

Reaction with hydroxide sources, typically aqueous solutions of NaOH or KOH, yields 4-propoxybenzyl alcohol. This transformation is fundamental for introducing a versatile hydroxyl group.

Mechanistic Consideration: While a strong nucleophile like OH⁻ would suggest an SN2 pathway, the use of aqueous or alcoholic solvents can promote a competing SN1 mechanism. For preparative-scale synthesis, conditions are often chosen to favor the SN2 pathway to ensure clean conversion and avoid potential side reactions.

Experimental Protocol: Synthesis of 4-Propoxybenzyl Alcohol

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(Chloromethyl)-4-propoxybenzene (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Nucleophile Addition: Add sodium hydroxide (1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Reactions with Carbon Nucleophiles: The Case of Cyanide

The introduction of a cyano group via nucleophilic substitution with sodium or potassium cyanide is a powerful C-C bond-forming reaction. It converts the benzylic halide into a nitrile, which is a versatile precursor for acids, amides, and amines.

Mechanistic Consideration: The cyanide ion (CN⁻) is an excellent nucleophile. The reaction is almost exclusively performed in polar aprotic solvents like DMSO or DMF to maximize the nucleophilicity of the cyanide ion and promote a rapid SN2 displacement. [3]The use of these solvents is critical for achieving high yields and minimizing reaction times. [4] Experimental Protocol: Synthesis of (4-Propoxyphenyl)acetonitrile

-

Safety First: CAUTION: Cyanide salts are highly toxic. [5]All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware and waste must be decontaminated with bleach. [4]2. Reagent Setup: To a solution of 1-(Chloromethyl)-4-propoxybenzene (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq) portion-wise. [4]3. Reaction: Heat the resulting solution to 80-90 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction & Purification: Extract the aqueous suspension with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile is often of sufficient purity for subsequent steps.

Reactions with Nitrogen Nucleophiles

The alkylation of amines and related nitrogen nucleophiles with 1-(Chloromethyl)-4-propoxybenzene is a key strategy for synthesizing compounds with applications in medicinal chemistry. [6][7]

Amination with Primary and Secondary Amines

Both primary and secondary amines are effective nucleophiles for displacing the benzylic chloride. The reaction typically requires a base to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine.

Mechanistic Consideration: As neutral nucleophiles, amines react via an SN2 mechanism. The choice of a non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to prevent competition with the desired amine nucleophile. [8] Experimental Protocol: N-Alkylation of a Primary Amine

-

Reagent Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane or acetonitrile.

-

Substrate Addition: Add a solution of 1-(Chloromethyl)-4-propoxybenzene (1.05 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1N HCl). Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to isolate the secondary amine product. [8]

Summary of Reactivity & Conditions

The following table summarizes the expected reactivity of 1-(Chloromethyl)-4-propoxybenzene with a range of common nucleophiles, highlighting the preferred conditions and mechanistic pathways.

| Nucleophile Class | Example Nucleophile | Typical Solvent | Temp. (°C) | Predominant Mechanism | Product Class |

| O-Nucleophiles | NaOH, NaOEt | THF/H₂O, EtOH | 25-70 | SN2 / SN1 | Alcohol, Ether |

| C-Nucleophiles | NaCN | DMSO, DMF | 25-90 | SN2 | Nitrile |

| N-Nucleophiles | NH₃, RNH₂, R₂NH | CH₂Cl₂, MeCN | 25-50 | SN2 | Amine |

| S-Nucleophiles | NaSH, NaSPh | EtOH, DMF | 25-60 | SN2 | Thiol, Thioether |

| Halide Exchange | NaI | Acetone | 25-56 | SN2 | Alkyl Iodide |

General Experimental Workflow: A Self-Validating System

A robust experimental design is critical for ensuring reproducibility and achieving high yields. The following workflow represents a self-validating system for studying the reactivity of 1-(Chloromethyl)-4-propoxybenzene.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Question: What is the main product obtained from the following reaction? .. [askfilo.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Strategic Deprotection of 4-Propoxybenzyl (POB) Ethers

Executive Summary

The 4-propoxybenzyl (POB) ether is a specialized hydroxyl protecting group, structurally and chemically analogous to the widely utilized 4-methoxybenzyl (PMB) ether. While sharing the para-alkoxybenzyl core responsible for its unique reactivity profile, the POB group introduces a propyl chain that significantly alters the lipophilicity (LogP) of the intermediate. This modification is frequently employed in medicinal chemistry to tune solubility during scale-up or to facilitate chromatographic separation from structurally similar PMB-protected impurities.

This guide details the conditions for the removal of POB ethers. The chemistry is governed by the electron-donating capability of the para-propoxy substituent, which renders the benzylic position susceptible to oxidative cleavage (via Single Electron Transfer) and acid-catalyzed hydrolysis (via carbocation stabilization).

Mechanistic Principles & Strategic Selection

The stability of the POB ether lies in the "Goldilocks" zone: it is stable to basic conditions, reducing agents (e.g., LiAlH₄), and mild organometallic reagents, yet it can be removed under specific oxidative or acidic conditions that leave simple benzyl ethers and silyl ethers intact.

The Electronic Driver

The oxygen atom at the para position donates electron density into the aromatic ring (resonance effect), significantly lowering the oxidation potential of the aromatic system compared to a standard benzyl ether. This allows for oxidative deprotection using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), a method that is orthogonal to most other protecting groups.

Decision Matrix: Choosing the Right Protocol

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on substrate functionality.

Protocol A: Oxidative Cleavage with DDQ (The Gold Standard)

Application: Best for substrates containing acid-sensitive groups (acetals, ketals, silyl ethers). Mechanism: Single Electron Transfer (SET) followed by hydrolysis. Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2][3]

Mechanistic Pathway

The reaction proceeds through a charge-transfer complex. The POB ring is oxidized to a radical cation, which is then trapped by water. This highlights the absolute necessity of water in the solvent system.

Figure 2: Oxidative cleavage mechanism via Single Electron Transfer (SET).

Experimental Procedure

-

Preparation: Dissolve the POB-protected substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v).

-

Note: The water is a reagent, not just a solvent. Without it, the reaction stalls or forms side products.

-

-

Addition: Add DDQ (1.2 – 1.5 equiv) in a single portion at 0 °C.

-

Observation: The reaction mixture typically turns deep green or dark red (charge transfer complex) and then fades to a brownish slurry as DDQ is reduced to DDQ-H₂.

-

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC.

-

Endpoint: Disappearance of starting material and appearance of the highly polar alcohol spot and the less polar 4-propoxybenzaldehyde (byproduct).

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (to neutralize acidic DDQ byproducts).

-

Extract with DCM (3x).

-

Wash combined organics with saturated sodium bisulfite (NaHSO₃) or brine to help remove reduced DDQ species.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography is usually required to separate the free alcohol from the 4-propoxybenzaldehyde byproduct.

Protocol B: Acidolytic Cleavage (TFA)

Application: Suitable for robust substrates lacking acid-labile groups. This method is faster and cheaper than DDQ but less selective. Mechanism: Protonation of the ether oxygen followed by SN1 cleavage, generating a stabilized 4-propoxybenzyl carbocation.

Experimental Procedure

-

Preparation: Dissolve the substrate in DCM (0.1 M concentration).

-

Scavenger Addition (Optional but Recommended): Add anisole or thioanisole (2.0 equiv).

-

Rationale: The released 4-propoxybenzyl carbocation is an electrophile. If not quenched by a scavenger, it may re-alkylate the product or polymerize.

-

-

Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C. A typical ratio is DCM:TFA (4:1 or 2:1 depending on stability).

-

Reaction: Stir at 0 °C for 1–2 hours.

-

Workup:

-

Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃.

-

Caution: Vigorous CO₂ evolution.

-

Extract with DCM, dry, and concentrate.

-

Protocol C: Hydrogenolysis (Pd/C)

Application: "Global deprotection" where all benzyl groups (Bn, Cbz, PMB, POB) need to be removed simultaneously. Limitation: POB ethers are generally more stable to hydrogenolysis than simple benzyl ethers due to the electron-rich ring, often requiring higher catalyst loading or pressure.

Experimental Procedure

-

Preparation: Dissolve substrate in MeOH, EtOH, or EtOAc.

-

Catalyst: Add 10 wt% Pd/C (10–20% by weight of substrate).

-

Atmosphere: Purge with H₂ gas (balloon pressure is usually sufficient; 50 psi may be needed for stubborn cases).

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Protocol A (DDQ) | Protocol B (TFA) | Protocol C (H₂/Pd) |

| Selectivity | High (Orthogonal to Bn, Silyl, Acetal) | Low (Cleaves Boc, Acetals, Silyl) | Low (Cleaves Bn, Cbz, Alkenes) |

| Reaction Time | 1 – 4 Hours | 0.5 – 2 Hours | 12 – 24 Hours |

| Byproducts | 4-Propoxybenzaldehyde (Must separate) | POB-Polymer/Scavenger adduct | 4-Propoxytoluene (Volatile) |

| Cost | Moderate | Low | Moderate (Catalyst) |

Troubleshooting Guide

-

Problem: Reaction with DDQ is stalling.

-

Solution: Ensure water is present in the solvent mixture.[4] If the substrate is very lipophilic (due to the propoxy group), switch to a THF:Water (10:1) system to improve solubility.

-

-

Problem: Product is trapped in the DDQ emulsion during workup.

-

Solution: Filter the reaction mixture through a Celite pad before adding the bicarbonate quench to remove the bulk of the reduced hydroquinone precipitate.

-

-

Problem: "Re-benzylation" during acid cleavage.

-

Solution: Increase the equivalents of the scavenger (anisole) or switch to a "labile" acid method like 1% HCl in Methanol if the substrate allows.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons. (The definitive guide on benzyl and alkoxybenzyl ether stability).

-

Oxidative cleavage of p-methoxybenzyl ethers with DDQ . Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). Tetrahedron, 42(11), 3021-3028. (Seminal paper on the DDQ mechanism for alkoxybenzyl ethers).

-

DDQ as a versatile and easily recyclable oxidant: a systematic review . Mughal, E. U., et al. (2021).[2][5] RSC Advances, 11, 30828-30872. (Review of DDQ applications including ether deprotection).

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers . Pletcher, D., et al. (2018). Journal of Organic Chemistry. (Alternative oxidative methods applicable to POB).

Sources

- 1. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

Application Note: 1-(Chloromethyl)-4-propoxybenzene in Natural Product Modification and Total Synthesis

[1]

Executive Summary

This guide details the application of 1-(chloromethyl)-4-propoxybenzene (CAS: 40141-11-5), herein referred to as PPrB-Cl , in the total synthesis of natural product analogs and bioactive pharmacophores.[1] While the 4-methoxybenzyl (PMB) group is the industry standard for protecting oxygen functionalities, the PPrB group offers a critical lipophilic advantage , altering the solubility profile and membrane permeability of target molecules without sacrificing the labile deprotection characteristics of the alkoxybenzyl class.

This note specifically addresses the reagent's role in constructing diarylmethane scaffolds —the core structural motif of Phlorizin (a natural dihydrochalcone) and its synthetic descendants, the SGLT2 inhibitors (gliflozins).

Chemical Profile & Strategic Utility[1]

The "Lipophilic PMB" Paradigm

In complex natural product synthesis (e.g., polyketides, aminoglycosides), intermediate polarity often hampers purification and handling. PPrB-Cl serves as a "Lipophilic PMB" analog.[1]

| Feature | PMB-Cl (Methoxy) | PPrB-Cl (Propoxy) | Synthetic Implication |

| Lipophilicity (LogP) | ~2.5 | ~3.6 | PPrB derivatives are more soluble in non-polar solvents (Hexane/EtOAc), aiding silica gel chromatography.[1] |

| Electronic Effect | Strong Donor (+M) | Strong Donor (+M) | Both stabilize carbocations; similar reactivity in |

| Cleavage Conditions | DDQ, CAN, Acid | DDQ, CAN, Acid | Orthogonal compatibility: PPrB can be cleaved under identical oxidative conditions to PMB.[1] |

| Physical State | Liquid/Low MP Solid | Liquid | PPrB-Cl is often an oil, requiring careful handling to avoid hydrolysis.[1] |

Mechanism of Action

PPrB-Cl reacts primarily via two pathways driven by the stabilization of the benzylic carbocation by the para-propoxy group:

Experimental Protocols

Protocol A: In-Situ Generation of PPrB-Cl

Rationale: 4-Alkoxybenzyl chlorides are thermally unstable and prone to hydrolysis.[1] For maximum reproducibility, it is recommended to synthesize PPrB-Cl fresh from the alcohol precursor immediately prior to coupling.

Reagents:

-

4-Propoxybenzyl alcohol (1.0 equiv)[1]

-

Thionyl chloride (

) (1.2 equiv)[1] -

DMF (Catalytic, 1-2 drops)

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 4-propoxybenzyl alcohol (e.g., 10 mmol) and anhydrous DCM (20 mL) under

atmosphere. Cool to 0°C.[1][3] -

Chlorination: Add catalytic DMF. Dropwise add

over 10 minutes.[1] The solution will evolve -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (conversion of polar alcohol to non-polar chloride).[1]

-

Workup (Critical): Evaporate solvent and excess

under reduced pressure (rotary evaporator) at <40°C .-

Note: Do not use aqueous workup to prevent hydrolysis.[1]

-

-

Usage: The resulting yellow oil is crude PPrB-Cl.[1] Dissolve immediately in the reaction solvent for the next step.

Protocol B: C-Arylation for Diarylmethane Synthesis (Phlorizin/Gliflozin Scaffolds)

Context: This reaction mimics the biosynthesis of flavonoid-like structures, coupling an electron-rich aromatic ring with the benzyl electrophile.[1]

Target: 4-(4-propoxybenzyl)phenol derivative.

Reagents:

-

Phenol/Arene Substrate (1.0 equiv)[1]

-

Freshly prepared PPrB-Cl (1.1 equiv)[1]

-

Catalyst:

or -

Solvent:

or Nitromethane[1]

Procedure:

-

Dissolution: Dissolve the phenolic substrate in DCM at 0°C under Argon.

-

Lewis Acid Addition: Add

(solid) in one portion. The mixture may become heterogeneous. -

Electrophile Addition: Add the solution of PPrB-Cl (from Protocol A) dropwise over 20 minutes.

-

Cyclization/Coupling: Allow to warm to RT. Stir for 4-12 hours.

-

Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.[1][5][6]

-

Purification: Silica gel chromatography. The product will be a diarylmethane.

Protocol C: O-Alkylation (Protection of Natural Products)

Context: Protecting a secondary hydroxyl group on a macrolide or glycoside.[1]

Reagents:

-

Substrate (Alcohol) (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

PPrB-Cl (1.2 equiv)[1]

-

Tetrabutylammonium iodide (TBAI) (0.1 equiv - Catalyst)

-

Solvent: DMF or THF (Anhydrous)[1]

Procedure:

-

Deprotonation: Suspend NaH in DMF at 0°C. Add the substrate (dissolved in DMF) dropwise. Stir 30 min until

evolution ceases. -

Alkylation: Add TBAI (accelerates reaction via Finkelstein-like mechanism). Add PPrB-Cl dropwise.

-

Completion: Warm to RT and stir 3-6 hours.

-

Quench: Carefully add Methanol (to kill NaH), then water.

-

Deprotection (Validation): To verify the system, treat a small aliquot with DDQ in DCM/Water (10:1). The PPrB group should cleave, regenerating the alcohol and producing 4-propoxybenzaldehyde.

Visualizing the Workflow

The following diagram illustrates the divergent pathways for PPrB-Cl: utilizing its electrophilic nature for both structural scaffold construction (C-Alkylation) and transient protection (O-Alkylation).[1]

Caption: Divergent synthetic utility of 1-(chloromethyl)-4-propoxybenzene. Pathway A builds the pharmacophore core; Pathway B serves as a lipophilic protecting strategy.

Safety & Handling

-

Corrosivity: PPrB-Cl is a potent alkylating agent and lachrymator.[1] It causes severe skin burns and eye damage.[1] Handle only in a fume hood.

-

Instability: Store under inert gas at -20°C. If the liquid turns pink/red, it indicates polymerization or degradation (HCl release).[1]

-

Waste: Quench excess alkylating agent with aqueous ammonia or dilute NaOH before disposal.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, 1-(Chloromethyl)-4-propoxybenzene.[1] Retrieved from [Link][1]

-

Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.[1] (Describes the general synthesis of C-aryl glycosides using benzyl halides). [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for PMB/Alkoxybenzyl ether stability and cleavage conditions).

-

Xu, G., et al. (2014). Design and Synthesis of Novel SGLT2 Inhibitors. (Details the Friedel-Crafts alkylation using substituted benzyl chlorides). [Link]

Sources

- 1. 40141-11-5 | 1-(Chloromethyl)-4-propoxybenzene - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Strategic Alkylation in Medicinal Chemistry: Applications of 1-(Chloromethyl)-4-propoxybenzene

[1]

Executive Summary

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5), also known as 4-propoxybenzyl chloride , is a specialized electrophilic building block used critically in Structure-Activity Relationship (SAR) campaigns.[1] Its primary utility lies in introducing the 4-propoxybenzyl moiety , a pharmacophore that balances steric bulk with lipophilicity (

Unlike its ubiquitous analog 4-methoxybenzyl chloride (PMB-Cl), the propoxy variant is rarely used as a protecting group.[1] Instead, it is employed strategically to probe hydrophobic depth in binding pockets of SGLT2 inhibitors , GPCR ligands (e.g., S1P5, hT2R), and Kinase inhibitors (e.g., Bub1, Aurora-A).

This guide details the physicochemical rationale for its selection, specific synthetic protocols for

Chemical Profile & Reactivity[1]

| Property | Data |

| Chemical Name | 1-(Chloromethyl)-4-propoxybenzene |

| CAS Number | 40141-11-5 |

| Molecular Weight | 184.66 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~135–140 °C (at 15 mmHg) |

| Reactivity Class | Benzylic Halide (High |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen).[1][2] Moisture sensitive. |

Stability & Handling

As a benzylic chloride with an electron-donating alkoxy substituent, this reagent is significantly more reactive than unsubstituted benzyl chloride.[1]

-

Hydrolysis Risk: The 4-propoxy group stabilizes the benzylic carbocation intermediate, making the compound prone to hydrolysis in moist air to form 4-propoxybenzyl alcohol and HCl.[1]

-

Polymerization: Spontaneous polymerization can occur upon prolonged storage at room temperature or exposure to Lewis acids.[1]

Medicinal Chemistry Applications: The "Lipophilic Scan"

The transition from a methoxy (

A. SGLT2 Inhibitors (Diabetes & Metabolic Disease)

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., gliflozins), the "distal ring" plays a crucial role in potency and selectivity.

-

Mechanism: The distal phenyl ring of the inhibitor binds in a hydrophobic sub-pocket of the transporter.

-

Application: While Dapagliflozin uses an ethoxy tail, SAR studies (e.g., Remogliflozin and Sergliflozin analogs) utilize the 4-propoxybenzyl moiety to optimize Van der Waals contacts without incurring the metabolic liability of longer alkyl chains (butyl/pentyl).

-

Citation: Meng, W. et al. J. Med.[2][3][4] Chem. 2008, 51, 1145-1149.[2][3][4] (Discussing SAR of distal alkoxy groups).

B. Kinase Inhibitors (Bub1 & Aurora-A)

In kinase drug discovery, the 4-propoxybenzyl group is often employed to occupy the ATP-binding site's solvent-exposed regions or allosteric hydrophobic grooves.[1]

-

Example: Indazole-based Bub1 kinase inhibitors (e.g., WO2013050438A1) utilize this moiety to enhance cellular permeability and potency compared to the methoxy analogs.

C. Efflux Pump Inhibitors (Antibacterial Synergy)

Research into reversing antibiotic resistance in Staphylococcus aureus has identified 2-(4-propoxybenzyl)-benzimidazole derivatives as potent inhibitors of the NorA efflux pump .[1]

-

Significance: The 4-propoxy chain provides the necessary lipophilicity to penetrate the bacterial membrane and bind to the transporter interface.

-

Dual-Use Note: This specific scaffold shares structural features with historical analgesic research (CIBA, 1950s).[1] Researchers must be aware of this overlap (see Section 6).

Synthetic Protocols

Protocol A: General -Alkylation (Heterocycle Functionalization)

Target: Synthesis of

Reagents:

-

Substrate (e.g., Indazole derivative) (1.0 eq)

-

1-(Chloromethyl)-4-propoxybenzene (1.1 – 1.2 eq)[1]

-

Base: Cesium Carbonate (

) (2.0 eq) or Sodium Hydride ( -

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Deprotonation: Dissolve the heterocyclic substrate in anhydrous DMF (0.1 M concentration). Add

. Stir at Room Temperature (RT) for 30 minutes.-

Expert Tip: If using

, cool to 0 °C before addition to prevent side reactions.

-

-

Addition: Add 1-(Chloromethyl)-4-propoxybenzene dropwise via syringe.

-

Reaction: Heat to 60 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Observation: The reaction is usually faster than with benzyl chloride due to the activation by the propoxy group.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: -Alkylation (Phenol Ether Synthesis)

Target: Synthesis of Tyrosine kinase inhibitor intermediates.[1]

Reagents:

-

Phenolic Substrate (1.0 eq)

-

1-(Chloromethyl)-4-propoxybenzene (1.1 eq)[1]

-

Base: Potassium Carbonate (

) (2.5 eq) -

Catalyst: Potassium Iodide (

) (0.1 eq) - Finkelstein condition[1] -

Solvent: Acetone (reflux) or DMF (RT)

Step-by-Step Methodology:

-

Activation: To a solution of phenol in Acetone, add powdered

and catalytic-

Mechanistic Insight:

converts the benzyl chloride to the more reactive benzyl iodide in situ.

-

-

Addition: Add the electrophile.

-

Reflux: Heat to reflux (approx. 56 °C) for 6–18 hours.

-

Filtration: Filter off the inorganic salts while hot.

-

Concentration: Evaporate solvent under reduced pressure.

Visualizing the SAR Workflow

The following diagram illustrates the decision-making process when employing this reagent in a "Lipophilic Scan" campaign.

Caption: SAR workflow demonstrating the strategic placement of the Propoxy scan to probe hydrophobic pocket depth.

Safety, Compliance & Quality Control

A. Safety Profile

-

Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator. All handling must occur in a functioning fume hood.

-

Genotoxicity: Alkylating agents are potential genotoxic impurities (PGIs). Reaction workups must ensure complete consumption or removal of the chloride.

-

QC Method: Use derivatization with morpholine followed by HPLC-UV to detect trace residual chloride in final API.[1]

-

B. Compliance & Dual-Use Warning

While 1-(Chloromethyl)-4-propoxybenzene is a standard chemical reagent, the 2-(4-propoxybenzyl)-benzimidazole scaffold is structurally related to the "Nitazene" class of synthetic opioids (specifically Protonitazene).[1]

-

Researcher Responsibility: Legitimate research (e.g., NorA efflux inhibition, kinase inhibition) is fully permitted. However, synthesis of specific benzimidazole analogs may trigger scrutiny under analogue acts (e.g., US Federal Analogue Act) depending on jurisdiction.

-

Documentation: Maintain rigorous lab notebooks documenting the intended non-opioid target (e.g., antibacterial or kinase assays) to demonstrate legitimate intent.

References

-

SGLT2 Inhibitor SAR: Meng, W., et al. (2008).[2][3][4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[3][4] Journal of Medicinal Chemistry. Link

-

Kinase Inhibitors (Bub1): Patent WO2013050438A1. "Substituted Benzylindazoles for Use as Bub1 Kinase Inhibitors." Link

-

NorA Efflux Pump Inhibitors: Klitgaard, R. N., et al. (2008). "2-(4-Propoxybenzyl)-benzimidazole: A Potential Inhibitor of the NorA Efflux Pump in Staphylococcus aureus."[1][5] Antimicrobial Agents and Chemotherapy.

-

GPCR Antagonists (S1P5): Patent WO2010093704A1. "Agonists and Antagonists of the S1P5 Receptor." Link

-

Reagent Safety Data: PubChem Compound Summary for 1-(Chloromethyl)-4-propoxybenzene. Link (Note: Link directs to related chloromethyl analog for general safety data reference).

Sources

- 1. biokeanos.com [biokeanos.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents [patents.google.com]

- 4. US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google Patents [patents.google.com]

- 5. Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

chemoselective protection of diols with 1-(Chloromethyl)-4-propoxybenzene

Application Note: Strategic Utilization of 1-(Chloromethyl)-4-propoxybenzene (POB-Cl) for Chemoselective Diol Protection

Executive Summary

This guide details the strategic application of 1-(Chloromethyl)-4-propoxybenzene (POB-Cl) as a protecting group for diols in complex organic synthesis. While chemically analogous to the ubiquitous p-methoxybenzyl (PMB) group, the POB moiety offers distinct physicochemical advantages—specifically increased lipophilicity and altered crystallization profiles—while retaining the versatile acid-lability and oxidative cleavability (DDQ/CAN) characteristic of p-alkoxybenzyl ethers.

This note focuses on chemoselective protocols , moving beyond standard Williamson ether synthesis to advanced organotin-mediated methodologies that ensure regioselective mono-protection of 1,2- and 1,3-diols.

Technical Rationale: Why POB over PMB?

In drug development, the choice between PMB and POB is rarely about electronic reactivity (which is nearly identical) and almost exclusively about Process Mass Intensity (PMI) and Purification Efficiency .

| Feature | PMB (p-Methoxybenzyl) | POB (p-Propoxybenzyl) | Impact on Workflow |

| Lipophilicity | Moderate | High | POB derivatives partition significantly better into non-polar organic solvents (Hexanes/EtOAc), aiding extraction from aqueous byproducts. |

| Crystallinity | Variable | Tunable | The propyl chain disrupts packing differently than methyl; often used to "break" polymorphs or induce crystallization in otherwise oily intermediates. |

| Electronic Effect | Strong EDG | Strong EDG | Identical reactivity toward oxidative cleavage (DDQ) and acid hydrolysis (TFA). |

| Atom Economy | Higher | Lower | POB adds slightly more mass, but this is often offset by easier purification. |

Mechanism of Action

The utility of POB-Cl relies on the electron-donating capability of the para-propoxy group.

-

Protection: Acts as a standard benzyl electrophile (

). -

Deprotection: The oxygen lone pair stabilizes the benzylic carbocation/radical, facilitating oxidative cleavage by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) via a Single Electron Transfer (SET) mechanism.[1]

Visualizing the Pathway

Figure 1: The lifecycle of the POB protecting group, from installation to oxidative removal.

Protocol 1: The "Expert" Method (Regioselective Mono-Protection)

Context: Standard base-mediated alkylation (NaH/DMF) often results in mixtures of mono- and di-protected products. To achieve chemoselective mono-protection of a 1,2-diol (protecting the primary or less hindered hydroxyl), we utilize Stannylene Acetal activation .

Mechanism: The diol reacts with Dibutyltin Oxide to form a cyclic stannylene acetal. The oxygen atoms bound to tin become highly nucleophilic but are temporarily "locked." Upon addition of POB-Cl and a fluoride source (CsF), the less hindered oxygen attacks the electrophile.

Materials

-

Substrate: 1,2-Diol (1.0 equiv)

-

Reagent: POB-Cl (1.1 equiv)

-

Catalyst: Dibutyltin oxide (

) (1.05 equiv) -

Promoter: Cesium Fluoride (CsF) (1.1 equiv)

-

Solvent: Methanol (Step 1), DMF (Step 2)

Step-by-Step Procedure

-

Formation of Stannylene Acetal:

-

In a round-bottom flask, suspend the Diol (10 mmol) and

(10.5 mmol) in anhydrous Methanol (50 mL). -

Reflux the mixture for 2–3 hours. The solution should become clear as the stannylene acetal forms.

-

Critical Step: Concentrate the solution to dryness under reduced pressure. Azeotrope with anhydrous toluene (

mL) to remove trace water. The resulting white foam is the moisture-sensitive stannylene acetal.

-

-

Chemoselective Alkylation:

-

Redissolve the stannylene residue in anhydrous DMF (40 mL).

-

Add CsF (11 mmol) and POB-Cl (11 mmol).

-

Stir at Room Temperature (20–25°C).

-

Monitoring: Reaction is usually complete within 4–12 hours. Monitor by TLC (POB group is UV active).

-

-

Workup (Tin Removal):

-

Dilute with Ethyl Acetate (100 mL).

-

Pour into a vigorously stirring solution of aqueous KF (1M) or saturated

. Stir for 30 minutes. The tin byproducts will precipitate as a white solid ( -

Filter through a pad of Celite.

-

Separate phases, wash organic layer with water (

) to remove DMF, then brine. -

Dry over

and concentrate.

-

Outcome: High selectivity for the primary or equatorial hydroxyl group.

Protocol 2: Oxidative Deprotection (DDQ)

Context: Removal of POB in the presence of other benzyl ethers or esters.

Materials

-

Substrate: POB-protected alcohol

-

Reagent: DDQ (1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) : Water (18:1 v/v)

Procedure

-

Dissolve the substrate in DCM (0.1 M concentration).

-

Add water (5% by volume). Note: Water is essential as the nucleophile to quench the oxonium ion.

-

Add DDQ in one portion. The reaction mixture will turn deep green/black (charge transfer complex) and then fade to reddish-brown as DDQ is consumed.

-

Stir at 0°C to RT. Monitor by TLC (usually < 2 hours).

-

Quench: Add saturated aqueous

and 10% -

Extract with DCM. The byproduct p-propoxybenzaldehyde can be removed via column chromatography.

Decision Logic: When to use Stannylene vs. NaH

Figure 2: Selection guide for protection methodology.

References & Validation

-

General POB/PMB Chemistry:

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on benzyl ether stability and cleavage).

-

Source:

-

-

Stannylene Acetal Methodology:

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. (Foundational text on tin-mediated alkylation).

-

Source:

-

-

Oxidative Cleavage (DDQ):

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of MPB protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.

-

Source:

-

-

Reagent Data:

-

PubChem Compound Summary for CID 12345 (Analogous PMB structures and POB derivatives).

-

Source:

-

Safety Warning: 1-(Chloromethyl)-4-propoxybenzene is a potent alkylating agent and lachrymator. It causes severe skin burns and eye damage. All manipulations must be performed in a functioning fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Sources

Application Notes and Protocols: One-Pot Protection and Subsequent Reaction of Alcohols using 1-(Chloromethyl)-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. This guide provides a comprehensive overview and detailed protocols for the application of 1-(chloromethyl)-4-propoxybenzene as a versatile protecting group for alcohols. We will explore the nuances of the p-propoxybenzyl (PPB) ether, a close analogue of the well-established p-methoxybenzyl (PMB) ether, and its advantageous application in one-pot reaction sequences. This document will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into the optimization and troubleshooting of these transformations.

Introduction: The Strategic Imperative for Alcohol Protection

Alcohols are ubiquitous functional groups that exhibit a dual reactivity profile; they can act as both nucleophiles and electrophiles (after activation).[1][2][3] This inherent reactivity, while synthetically useful, often poses a significant challenge when performing chemical modifications on other parts of a complex molecule.[1][2] Protecting groups serve as temporary masks for the hydroxyl functionality, rendering it inert to a specific set of reaction conditions. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild and selective conditions.[4]

The p-propoxybenzyl (PPB) group, introduced via the alkylation of an alcohol with 1-(chloromethyl)-4-propoxybenzene, offers a robust solution for alcohol protection. Structurally similar to the widely used p-methoxybenzyl (PMB) group, the PPB ether exhibits a comparable stability profile and can be cleaved under specific oxidative or acidic conditions.[5][6][7] The presence of the propoxy substituent offers a subtle modification in polarity and lipophilicity compared to the methoxy group, which can be advantageous in certain synthetic contexts, such as influencing solubility or chromatographic behavior.

This guide will focus on a particularly efficient synthetic strategy: the one-pot protection and subsequent reaction of alcohols. This approach, where the protection of the alcohol is immediately followed by a reaction at another site in the molecule without isolation of the protected intermediate, offers significant advantages in terms of time, resource efficiency, and overall yield by minimizing handling and purification steps.

The p-Propoxybenzyl (PPB) Ether: A Profile

The PPB group is an excellent choice for protecting alcohols due to its favorable characteristics:

-

Ease of Formation: PPB ethers are readily formed by the Williamson ether synthesis, reacting the alcohol with 1-(chloromethyl)-4-propoxybenzene in the presence of a base.[6]

-

Stability: The resulting ether is stable to a wide range of reagents, including strong bases, nucleophiles, and many reducing and oxidizing agents.[4]

-

Orthogonal Deprotection: The key advantage of benzyl-type ethers like PPB is their susceptibility to cleavage under conditions that leave many other protecting groups intact. This is typically achieved through oxidative cleavage or hydrogenolysis.[6][7][8] The electron-donating propoxy group makes the aromatic ring particularly susceptible to oxidative cleavage.[6][7]

Reaction Mechanism: Formation of the PPB Ether

The protection of an alcohol with 1-(chloromethyl)-4-propoxybenzene proceeds via a classical SN2 mechanism.

Caption: Mechanism of p-propoxybenzyl ether formation.

First, a base abstracts the acidic proton from the alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 1-(chloromethyl)-4-propoxybenzene, displacing the chloride leaving group to form the desired PPB ether.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Alcohol Substrate | Various | Reagent Grade |

| 1-(Chloromethyl)-4-propoxybenzene | Commercial Source | >98% |

| Sodium Hydride (NaH), 60% in mineral oil | Sigma-Aldrich | Reagent Grade |

| Anhydrous Tetrahydrofuran (THF) | Acros Organics | DriSolv® |

| N-bromosuccinimide (NBS) | Sigma-Aldrich | ReagentPlus®, ≥99% |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |

| Dichloromethane (DCM) | Fisher Scientific | Certified ACS |

| Saturated Aqueous Sodium Bicarbonate | LabChem | - |

| Brine | LabChem | - |

| Anhydrous Magnesium Sulfate | Fisher Scientific | - |

Protocol 1: One-Pot Protection and Subsequent Benzylic Bromination

This protocol details the protection of a primary alcohol followed by a radical-mediated bromination at a benzylic position on the substrate in a one-pot fashion. This exemplifies a scenario where the newly formed ether is stable to the subsequent reaction conditions.

Caption: Workflow for one-pot protection and bromination.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol substrate (1.0 eq) and anhydrous THF (5 mL per mmol of alcohol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Expert Insight: The addition of NaH should be done slowly to control the evolution of hydrogen gas. The reaction mixture is typically stirred at 0 °C for 15 minutes and then allowed to warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

-

Protection: Cool the reaction mixture back to 0 °C. Add a solution of 1-(chloromethyl)-4-propoxybenzene (1.1 eq) in anhydrous THF dropwise.

-

Reaction Monitoring (Protection): Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Subsequent Reaction Setup: Once the protection is complete, cool the reaction mixture to 0 °C.

-

Radical Bromination: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) to the reaction mixture.

-

Causality: NBS is the source of bromine radicals, and AIBN is a thermal initiator that generates radicals upon heating, which then initiate the chain reaction for bromination.

-

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 66 °C for THF).

-

Reaction Monitoring (Bromination): Monitor the progress of the bromination by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection of the PPB Ether

The PPB group can be cleaved under oxidative conditions, which is a significant advantage as it is orthogonal to many other protecting groups.

Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): [6][7]

-

Reaction Setup: Dissolve the PPB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Reagent Addition: Add DDQ (1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often accompanied by a color change.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the deprotected alcohol by flash column chromatography.

Data and Expected Results

The following table provides hypothetical, yet expected, outcomes for the protection of various alcohols, drawing parallels from literature on PMB protection.

| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | NaH | THF | 2 | >95 |

| 1-Octanol | NaH | THF/DMF | 4 | >90 |

| Cyclohexanol | KH | THF | 3 | >92 |

| 4-Nitrobenzyl alcohol | K₂CO₃ | DMF | 6 | >85 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Protection | Insufficient base; Wet solvent/reagents; Steric hindrance | Use a stronger base (e.g., KH); Ensure anhydrous conditions; Increase reaction time and/or temperature |

| Low Yield in Bromination | Inefficient radical initiation; Decomposition of NBS | Add AIBN in portions; Protect the reaction from light; Use freshly recrystallized NBS |

| Difficult Purification | Similar polarity of product and byproducts | Optimize chromatographic conditions (e.g., gradient elution, different solvent system) |

Conclusion

The use of 1-(chloromethyl)-4-propoxybenzene to install the p-propoxybenzyl (PPB) protecting group offers a robust and reliable method for the protection of alcohols. The true power of this methodology is realized in one-pot sequences, which streamline synthetic routes, reduce waste, and improve overall efficiency. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this strategy in their own synthetic endeavors, paving the way for more elegant and efficient construction of complex molecules.

References

-

ChemInform Abstract: One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

-

One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018). PubMed. Retrieved February 7, 2026, from [Link]

-

One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

“One-pot” Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

-

One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. (n.d.). Beilstein Journals. Retrieved February 7, 2026, from [Link]

-

Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved February 7, 2026, from [Link]

-

Protection of Alcohols. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

-

Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]

-

Synthesis of the chlorosilane 1a and alcohol protection. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. (2021). YouTube. Retrieved February 7, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. (2019). PubMed. Retrieved February 7, 2026, from [Link]

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 7, 2026, from [Link]

-

Ammoxidation of Unprotected Glycosides: A One-Pot Conversion of Alcohols to Nitriles. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ePrints Soton. Retrieved February 7, 2026, from [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solid-Phase Synthesis using the 1-(Chloromethyl)-4-propoxybenzene Linker System

Executive Summary & Chemical Identity

1-(Chloromethyl)-4-propoxybenzene (CAS: 40141-11-5) serves as a specialized, acid-labile linker precursor in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). Structurally, it is a lipophilic analogue of the classic Wang linker (p-alkoxybenzyl alcohol/chloride system).

While the standard Wang linker typically utilizes a methoxy- or ethoxy-functionalized benzyl core, the propoxy derivative offers distinct physicochemical advantages:

-

Enhanced Lipophilicity: The propyl chain increases the hydrophobicity of the linker microenvironment, potentially improving the solvation of aggregation-prone hydrophobic peptide sequences during synthesis.

-

Tunable Acid Sensitivity: It retains the electron-donating characteristics required for Trifluoroacetic Acid (TFA) cleavage while offering slightly altered steric protection compared to methyl analogs.

This guide details the utilization of this linker for anchoring carboxylic acids (e.g., C-terminal amino acids) to solid supports, creating a p-propoxybenzyl ester linkage that is stable to basic conditions (Fmoc removal) but sensitive to strong acid (95% TFA).

Mechanistic Principles

The "Safety-Catch" Concept

The utility of 1-(Chloromethyl)-4-propoxybenzene relies on the electronic properties of the benzene ring. The propoxy group at the para position acts as a strong Electron Donating Group (EDG).

-

Anchoring (Stability): During synthesis, the ester bond formed between the linker and the substrate is stable to nucleophiles (piperidine) and weak acids.

-

Cleavage (Lability): Upon exposure to high concentrations of TFA, the EDG stabilizes the formation of a benzylic carbocation (or quinone methide intermediate), facilitating the release of the free carboxylic acid.

Reaction Workflow Visualization

The following diagram outlines the critical chemical pathway from loading to cleavage.

Figure 1: Strategic workflow for utilizing p-alkoxybenzyl chloride linkers. The critical loading step utilizes Cesium salts to prevent racemization.

Protocol: Loading the First Residue

The most critical step when using a chloromethylated linker is the suppression of racemization and the prevention of "premature" hydrolysis. The Cesium Iodide (CsI) method is the gold standard for this reaction, driving the SN2 displacement of the chloride.

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Linker-Resin: Polystyrene functionalized with 1-(Chloromethyl)-4-propoxybenzene (approx. loading 0.5–1.0 mmol/g).

-

Fmoc-Amino Acid: 1.5 – 2.0 equivalents relative to resin loading.

-

Cesium Iodide (CsI): 1.0 equivalent.

-

DIPEA (N,N-Diisopropylethylamine): 1.0 equivalent.

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

-

Resin Swelling:

-

Place the resin in a reactor vessel.[1]

-

Swell in anhydrous DMF for 30 minutes. Drain.

-

Expert Insight: Proper swelling is non-negotiable. The lipophilic propoxy chain requires DCM or DMF to fully extend; do not use methanol at this stage.

-

-

Activation of Amino Acid:

-

In a separate vial, dissolve the Fmoc-Amino Acid (2 eq) in DMF.

-

Add water (minimal amount) to dissolve Cesium Carbonate (Cs₂CO₃) if preparing the salt manually, OR simply add Cesium Iodide (CsI) directly to the DMF solution with DIPEA.

-

Note: The use of CsI with DIPEA is operationally simpler than pre-forming cesium salts and minimizes racemization risks [1].

-

-

Coupling Reaction:

-

Add the amino acid/CsI/DIPEA mixture to the swollen resin.

-

Agitate gently (rocking, not stirring) at 50°C for 12–16 hours or Room Temperature for 24 hours .

-

Mechanism:[2][3][4][5] The Iodide ion acts as a nucleophilic catalyst (Finkelstein reaction), converting the benzyl chloride to a more reactive benzyl iodide in situ, which is then rapidly displaced by the carboxylate.

-

-

Capping (Crucial Step):

-

After loading, unreacted chloromethyl groups must be capped to prevent side reactions during synthesis.

-